7-methyl-6H-indolo[2,3-b]quinoxaline
Description
7-Methyl-6H-indolo[2,3-b]quinoxaline is a tetracyclic heterocyclic compound characterized by a fused indole-quinoxaline scaffold with a methyl substituent at the 7-position. This structural motif confers unique electronic and biological properties, making it a focus in medicinal and material chemistry. Its planar aromatic core enables strong π-π interactions with biological targets like DNA, while the methyl group enhances lipophilicity and modulates steric effects . Synthetically, it is typically derived via cyclocondensation of isatin derivatives with o-phenylenediamine under acidic conditions, though advanced Pd-catalyzed methods (e.g., Suzuki coupling) have improved efficiency .
Properties
IUPAC Name |
7-methyl-6H-indolo[3,2-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3/c1-9-5-4-6-10-13(9)18-15-14(10)16-11-7-2-3-8-12(11)17-15/h2-8H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHJGAGABUJRIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine under acidic conditions . Commonly used acids include acetic acid, formic acid, or hydrochloric acid. The reaction can be catalyzed by various catalysts such as copper-doped cadmium sulfide nanoparticles or cerium(IV) oxide nanoparticles, which can enhance the reaction efficiency and yield .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions and the use of continuous flow reactors to ensure consistent product quality and high yield. The use of microwave irradiation and other advanced techniques can further improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
7-methyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form carbonyl derivatives.
Reduction: The nitro group, if present, can be reduced to form corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly at the indole and quinoxaline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Carbonyl derivatives.
Reduction: Amines.
Substitution: Various substituted indoloquinoxaline derivatives.
Scientific Research Applications
Anticancer Properties
7-Methyl-6H-indolo[2,3-b]quinoxaline exhibits significant cytotoxicity against various cancer cell lines. Research indicates that it induces apoptosis in tumor cells and inhibits cell proliferation. Notably, its anticancer activity has been evaluated against multiple human tumor cell lines, including:
| Cell Line | IC50 (µM) | Comparison |
|---|---|---|
| Molt 4/C8 | 23 | Compared to melphalan (3.2) |
| CEM | 38 | Compared to melphalan (2.5) |
| L1210 | 7.2 | Compared to melphalan (2.1) |
These findings suggest that the compound has potential as a lead structure for developing new anticancer agents .
Antiviral Properties
In addition to its anticancer effects, this compound demonstrates antiviral activity against several viruses. Its mechanism of action typically involves intercalation into viral DNA, disrupting essential processes for viral replication. Studies have shown effectiveness against:
- Herpes Simplex Virus Type 1 (HSV-1)
- Cytomegalovirus (CMV)
- Varicella-Zoster Virus (VZV)
This intercalation mechanism is crucial as it prevents viral uncoating and replication, making the compound a candidate for further antiviral drug development .
Antimicrobial Activity
The compound also exhibits antimicrobial properties, which have been explored in various studies. Its structural features contribute to its ability to target bacterial and fungal cells effectively, although specific mechanisms are still under investigation.
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
- Cytotoxic Evaluation : A study synthesized various derivatives of indolo[2,3-b]quinoxaline and evaluated their cytotoxic effects on human cancer cell lines. The results indicated that specific modifications could enhance anticancer activity significantly .
- DNA Binding Studies : Research showed that derivatives of this compound bind effectively to DNA, which is critical for both its anticancer and antiviral activities. The binding affinity was assessed using spectroscopic techniques, confirming the intercalative nature of the compound .
- Pharmacological Development : Ongoing research aims to modify the structure of this compound to improve its pharmacokinetic properties and enhance its therapeutic efficacy against cancer and viral infections .
Mechanism of Action
The primary mechanism of action of 7-methyl-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. The compound inserts itself between the base pairs of the DNA helix, disrupting the processes vital for DNA replication and transcription . This intercalation can lead to the inhibition of topoisomerase enzymes and the induction of apoptosis in cancer cells . The compound also interacts with various molecular targets and pathways, including ATP-binding cassette transporters, which play a role in multidrug resistance modulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and DNA Binding Affinity
Key structural analogues include:
The benzo-annulated derivative (Compound 5) exhibits stronger DNA binding due to increased planar surface area but reduced antiviral efficacy, suggesting a trade-off between affinity and functional specificity . Conversely, aminoethyl or triazole side chains (e.g., in Compound 4 and B-220) enhance bioactivity by enabling hydrogen bonding or intercalation with DNA minor grooves .
Structure-Activity Relationships (SAR)
- Substituent Position : Methyl at the 7-position (vs. 6- or 9-positions) balances steric effects and electronic modulation, optimizing DNA intercalation and bioavailability.
- Side Chain Flexibility: Alkylaminoethyl or triazole moieties improve solubility and target engagement. For instance, 6-(2-dimethylaminoethyl) derivatives exhibit enhanced anti-inflammatory activity .
- Electron-Withdrawing Groups : Halogens (Cl, F) or CF3 at the 3-position of triazole-linked arenes increase cytotoxicity by stabilizing charge-transfer interactions with DNA .
Q & A
Basic: What are the optimal synthetic routes for 7-methyl-6H-indolo[2,3-b]quinoxaline, and how do reaction conditions influence yields?
The synthesis of this compound derivatives typically involves condensation reactions between isatin derivatives and o-phenylenediamine under acidic conditions. For example:
- Acid-catalyzed cyclocondensation : Reacting 7-methylisatin with o-phenylenediamine in acetic acid yields the indoloquinoxaline core. Copper iodide with (±)-trans-1,2-diaminocyclohexane ligands can enhance reaction efficiency .
- Palladium-catalyzed cross-coupling : A two-step approach using Suzuki coupling followed by annulation with amines allows precise substitution control. This method achieves higher regioselectivity but requires rigorous temperature control (e.g., 80–120°C in DMF) .
Key variables : Solvent choice (acetic acid vs. DMF), catalyst type (Cu vs. Pd), and reaction time (12–24 hours) significantly impact yields (50–99%) .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound derivatives?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and aromatic proton environments. For example, the methyl group at position 7 appears as a singlet at δ 2.5–2.7 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formulas, particularly for brominated derivatives (e.g., 9-bromo-substituted analogs) .
- Thin-Layer Chromatography (TLC) : Used to monitor reaction progress and purity, with hexane/ethyl acetate (3:1) as a common solvent system .
Advanced: How can researchers resolve contradictions in reported biological activity data for indoloquinoxaline derivatives?
Contradictions often arise from structural variability (e.g., substituent effects) or assay conditions . To address this:
- Orthogonal assays : Compare cytotoxicity (e.g., MTT assays) with DNA intercalation studies (e.g., UV-Vis hypochromicity or fluorescence quenching) to confirm mechanism-specific activity .
- Structural analogs : Test 7-methyl derivatives against 6-butyl or 9-bromo analogs to isolate substituent effects. For example, 6-butyl derivatives show enhanced DNA binding due to increased lipophilicity .
- Dose-response profiling : Use IC₅₀ values across multiple cell lines (e.g., HeLa vs. MCF-7) to identify tissue-specific activity .
Advanced: What computational methods are used to predict structure-activity relationships (SAR) for indoloquinoxaline derivatives?
- Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to correlate electronic properties with optoelectronic performance. For example, methoxy substituents lower band gaps (ΔE = 2.1–2.3 eV) .
- Molecular Docking : Simulates interactions with biological targets (e.g., DNA minor grooves or kinase ATP-binding sites). PyMOL or AutoDock Vina can model binding affinities .
- QSAR Modeling : Multi-parameter optimization (e.g., logP, polar surface area) identifies analogs with improved bioavailability .
Basic: How do structural modifications at the 6- and 9-positions influence the compound’s physicochemical properties?
- 6-Position substitutions : Alkyl groups (e.g., butyl) enhance solubility in non-polar solvents (logP = 3.5–4.0), while aminoethyl groups improve DNA intercalation .
- 9-Position substitutions : Bromine increases molecular weight (~428 g/mol) and stabilizes π-π stacking in optoelectronic devices. Methoxy groups improve fluorescence quantum yield (Φ = 0.4–0.6) .
Advanced: What strategies optimize electrochemical properties for organic light-emitting diode (OLED) applications?
- HOMO/LUMO engineering : 6-(4-Methoxyphenyl) derivatives exhibit high HOMO levels (-5.2 eV) and low band gaps (2.0 eV), ideal for hole-transport layers .
- Device integration : Use vacuum deposition to fabricate emissive layers (EMLs) with 7-methyl derivatives as hosts. Co-deposit with Ir(III) complexes (e.g., Ir(ppy)₃) for green emission .
Basic: What are the stability and storage requirements for this compound?
- Thermal stability : Decomposes above 250°C (TGA data). Store at -20°C in amber vials to prevent photodegradation .
- Solubility : Dissolves in DMSO (50 mg/mL) but precipitates in aqueous buffers. Use sonication for cell culture applications .
Advanced: How do DNA intercalation studies validate the anticancer potential of 7-methyl derivatives?
- UV-Vis titration : Hypochromicity (ΔA = 20–30%) and binding constants (Kb = 10⁴–10⁵ M⁻¹) confirm intercalation. Compare with ethidium bromide controls .
- Circular Dichroism (CD) : Induced CD signals at 260–280 nm indicate distortion of DNA helicity .
Advanced: How can catalytic conditions be optimized for large-scale synthesis?
- Catalyst screening : Pd(OAc)₂/XPhos achieves higher turnover numbers (TON > 100) than CuI-based systems .
- Solvent optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .
Basic: What are common side reactions during synthesis, and how are they mitigated?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
